molecular formula C14H16ClN B2376229 3',4'-Dimethyl-biphenyl-3-ylamine hydrochloride CAS No. 1189877-31-3

3',4'-Dimethyl-biphenyl-3-ylamine hydrochloride

Cat. No. B2376229
CAS RN: 1189877-31-3
M. Wt: 233.74
InChI Key: VPUAICFCIFZTGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’,4’-Dimethyl-biphenyl-3-ylamine hydrochloride is a chemical compound with the molecular formula C14H15N . It is also known by other synonyms such as 3’,4’-Dimethyl-biphenyl-3-amine . This compound can be purchased from various suppliers for use in pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of 3’,4’-Dimethyl-biphenyl-3-ylamine hydrochloride consists of 14 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom . The molecular weight of the compound is 197.28 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3’,4’-Dimethyl-biphenyl-3-ylamine hydrochloride include a molecular weight of 197.28 . Other properties such as melting point, boiling point, and density were not found in the sources I accessed.

Scientific Research Applications

Neurokinin-1 Receptor Antagonist Development

  • Harrison et al. (2001) investigated a water-soluble neurokinin-1 receptor antagonist with potential applications in treating emesis and depression, highlighting its high solubility and effectiveness in pre-clinical tests (Harrison et al., 2001).

Antimicrobial Properties

  • Kumar et al. (2017) synthesized novel isoxazoline-incorporated pyrrole derivatives, including compounds with a structure related to 3',4'-Dimethyl-biphenyl-3-ylamine hydrochloride, and evaluated their antibacterial activity (Kumar et al., 2017).

Nonlinear Optical Properties

  • Rahulan et al. (2014) synthesized a novel compound related to this compound and investigated its nonlinear optical properties, revealing potential applications in optical device technologies (Rahulan et al., 2014).

Biological Activity of Metal Complexes

  • Al‐Hamdani and Al Zoubi (2015) explored new metal complexes involving a tridentate ligand structurally related to this compound, focusing on their spectroscopic characterization and potential biological activity (Al‐Hamdani & Al Zoubi, 2015).

pH and Solvent Protonicity Monitoring

  • Maus and Rurack (2000) investigated 4-dimethylamino-4′-cyano-substituted biphenyls, which are structurally similar to this compound, for their potential as pH-sensitive fluorescent probes (Maus & Rurack, 2000).

Synthesis of Structurally Diverse Compounds

  • Roman (2013) used a compound structurally related to this compound in various alkylation and ring closure reactions to create a diverse library of compounds (Roman, 2013).

Synthesis and Antiviral Properties

  • Patil et al. (1992) synthesized derivatives of carbocyclic 2'-deoxyguanosine, starting from a compound similar to this compound, to evaluate their antiviral potential (Patil et al., 1992).

Cytotoxic Heterocyclic Compounds

  • Mansour et al. (2020) explored the use of a propenone derivative, structurally related to this compound, in synthesizing new cytotoxic heterocyclic compounds (Mansour et al., 2020).

Ylide Intermediates in Rearrangements

  • Laird et al. (1980) studied thermal rearrangements of a compound structurally similar to this compound, providing insights into mechanisms involving ylide intermediates (Laird et al., 1980).

Future Directions

The future directions of research and applications involving 3’,4’-Dimethyl-biphenyl-3-ylamine hydrochloride are not explicitly mentioned in the sources I found. Given its availability for pharmaceutical testing , it’s possible that it could have applications in drug development or other areas of chemical research.

properties

IUPAC Name

3-(3,4-dimethylphenyl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N.ClH/c1-10-6-7-13(8-11(10)2)12-4-3-5-14(15)9-12;/h3-9H,15H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUAICFCIFZTGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CC=C2)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.